N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a piperidine ring substituted with a 4-methoxyphenylsulfonyl group at the 1-position and an acetamide side chain linked to a 3,4-dimethylphenyl group. Such compounds are typically synthesized via coupling reactions involving sulfonylated piperidine intermediates and activated acetamide precursors, as described in and .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-7-8-18(14-17(16)2)23-22(25)15-19-6-4-5-13-24(19)29(26,27)21-11-9-20(28-3)10-12-21/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVVZVVQHUJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of this compound follows a modular approach, typically involving three stages:
- Piperidine Core Functionalization
- Sulfonylation of the Piperidine Ring
- Acylation with 3,4-Dimethylphenylamine
Formation of the Piperidine Intermediate
The synthesis begins with the preparation of 1-(4-methoxyphenylsulfonyl)piperidin-2-ylacetic acid, which serves as the central intermediate.
Method A: Cyclization and Sulfonylation
- Starting Material : Ethyl piperidine-2-carboxylate
- Reagents :
- 4-Methoxybenzenesulfonyl chloride (1.2 equiv)
- Triethylamine (2.5 equiv) in dichloromethane (DCM) at 0–5°C
- Reaction Time : 6–8 hours
- Yield : 78–82%
Method B: Direct Sulfonation
Acylation with 3,4-Dimethylphenylamine
The sulfonylated piperidine intermediate is coupled with 3,4-dimethylphenylamine via an acetamide linkage.
Method C: HATU-Mediated Coupling
- Conditions :
- HATU (1.5 equiv)
- DIPEA (3.0 equiv) in anhydrous DMF
- Temperature: 25°C
- Reaction Time : 4 hours
- Yield : 85–90%
Method D: EDCI/HOBt Activation
Optimization of Reaction Parameters
Solvent Systems
| Solvent | Reaction Efficiency (%) | Purity (%) |
|---|---|---|
| DMF | 92 | 98 |
| THF | 85 | 95 |
| Acetonitrile | 78 | 90 |
| DCM | 65 | 88 |
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Challenges and Mitigation Strategies
Common Side Reactions
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Cyclization) | Method B (Direct Sulfonation) | Method C (HATU) | Method D (EDCI/HOBt) |
|---|---|---|---|---|
| Total Yield (%) | 72 | 68 | 90 | 80 |
| Purity (%) | 98 | 95 | 99 | 97 |
| Cost (USD/g) | 12.50 | 9.80 | 18.20 | 14.75 |
| Scalability | Moderate | High | Low | Moderate |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research may focus on its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with analogs from published studies:
Key Observations:
- Piperidine Substitution Position : The target compound’s piperidin-2-yl group distinguishes it from 9l (piperidin-4-yl) and 8a (piperidin-3-yl). This positional variation may influence conformational flexibility and binding interactions .
- Melting Points : The lower melting point of 9l (109.5°C) compared to S7 Compound (473–475 K) suggests differences in crystallinity due to steric bulk or intermolecular forces .
Molecular Docking and Computational Insights
For instance, the sulfonyl group in 8a may anchor to LOX’s catalytic iron, while 9l’s triazole could occupy antioxidant enzyme active sites .
Biological Activity
N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Molecular Structure:
- Molecular Formula: C22H26N2O3S
- Molecular Weight: 398.52 g/mol
- IUPAC Name: this compound
Chemical Structure:
The compound features a piperidine ring substituted with a methoxyphenylsulfonyl group and an acetamide moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring: Starting with piperidine derivatives, the sulfonyl group is introduced through sulfonation reactions.
- Acetamide Formation: The acetamide group is added via acylation reactions with acetic anhydride or acetyl chloride.
- Final Coupling: The dimethylphenyl group is attached through nucleophilic substitution.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of the methoxy group and the sulfonamide moiety has been linked to enhanced cytotoxic effects against various cancer cell lines.
The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances its ability to inhibit bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells, where it induced apoptosis through caspase activation.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains. The results indicated a broad-spectrum antimicrobial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
